molecular formula C21H28ClNO B14678974 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride CAS No. 35699-19-5

1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride

Katalognummer: B14678974
CAS-Nummer: 35699-19-5
Molekulargewicht: 345.9 g/mol
InChI-Schlüssel: LUVWAEATFYYJKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is an organic compound that belongs to the class of aminopropanols. This compound is characterized by the presence of a cyclopropyl group, two phenyl groups, and a methyl group attached to the aminopropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aminopropanol Backbone: The initial step involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Amination: The aminopropanol backbone is then aminated using a suitable amine, such as cyclopropylethylamine, under controlled conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, cyanides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted aminopropanols.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The cyclopropyl group and the phenyl rings play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Diphenyl-2-methyl-3-aminopropanol
  • 1,1-Diphenyl-2-methyl-3-(1-cyclopropylmethyl)aminopropanol
  • 1,1-Diphenyl-2-methyl-3-(1-cyclopropylpropyl)aminopropanol

Uniqueness

1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

35699-19-5

Molekularformel

C21H28ClNO

Molekulargewicht

345.9 g/mol

IUPAC-Name

3-(1-cyclopropylethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,16-18,22-23H,13-15H2,1-2H3;1H

InChI-Schlüssel

LUVWAEATFYYJKW-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.